molecular formula C7H6FNO3 B11914258 3-Fluoro-5-methyl-2-nitrophenol

3-Fluoro-5-methyl-2-nitrophenol

Cat. No.: B11914258
M. Wt: 171.13 g/mol
InChI Key: KMTSWRQDQLLGLF-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyl-2-nitrophenol is an aromatic compound with the molecular formula C7H6FNO3 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methyl-2-nitrophenol typically involves multiple steps:

    Nitration: The starting material, 3-fluorotoluene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 3-fluoro-5-nitrotoluene.

    Hydroxylation: The nitrotoluene derivative is then subjected to hydroxylation, often using a base such as sodium hydroxide, to introduce the hydroxyl group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methyl-2-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as hydroxide ions, under basic conditions.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products

    Reduction: 3-Amino-5-methyl-2-nitrophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: 3-Fluoro-5-nitrobenzoic acid.

Scientific Research Applications

3-Fluoro-5-methyl-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methyl-2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

3-fluoro-5-methyl-2-nitrophenol

InChI

InChI=1S/C7H6FNO3/c1-4-2-5(8)7(9(11)12)6(10)3-4/h2-3,10H,1H3

InChI Key

KMTSWRQDQLLGLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)[N+](=O)[O-])O

Origin of Product

United States

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